ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester, followed by cyclization . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound has a similar structure but differs in the degree of saturation in the ring system.
Thienopyrimidine derivatives: These compounds share the thiophene ring but have different substituents and functional groups.
Uniqueness
Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11(10)18-13(12)15/h2-9,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTAXYUBDXFEKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143508 |
Source
|
Record name | Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438230-65-0 |
Source
|
Record name | Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438230-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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